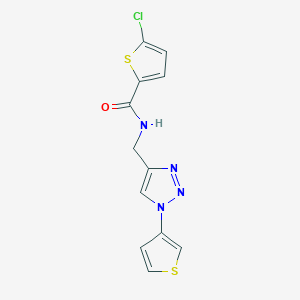

5-chloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

5-chloro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4OS2/c13-11-2-1-10(20-11)12(18)14-5-8-6-17(16-15-8)9-3-4-19-7-9/h1-4,6-7H,5H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJWXDZTSCBVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N2C=C(N=N2)CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-chloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group, thiophene rings, and a triazole moiety. These structural components contribute to its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiophene Derivatives : The initial step includes the synthesis of thiophene derivatives that serve as the backbone for further modifications.

- Triazole Formation : The introduction of the triazole ring is achieved through cycloaddition reactions which are facilitated by azide and alkyne precursors.

- Chlorination and Carboxamide Formation : Chlorination introduces the chloro substituent, followed by the formation of the carboxamide group through reaction with appropriate amines.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and triazole moieties exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects in vitro. In studies assessing COX enzyme inhibition, compounds similar to this compound demonstrated IC50 values in the micromolar range against COX enzymes .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5-chloro-N... | TBD | COX-2 |

| Celecoxib (Control) | 0.04 ± 0.01 | COX-2 |

The biological activity of this compound is believed to stem from its ability to modulate specific pathways involved in inflammation and microbial resistance. The presence of the triazole ring may facilitate interactions with enzymes or receptors involved in these processes.

Case Studies and Research Findings

In a recent study published in ACS Omega, researchers explored the structure–activity relationship (SAR) of similar compounds and found that modifications to the thiophene and triazole groups significantly influenced their biological activity . Additionally, an investigation into the anti-inflammatory properties highlighted that derivatives with higher electron-withdrawing groups exhibited enhanced COX inhibition.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of thiophene and triazole compounds exhibit significant anticancer properties. The design of 5-chloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide has been linked to the inhibition of cancer cell proliferation. For example, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells .

Antimicrobial Properties

Thiophene-based compounds have demonstrated antibacterial and antifungal activities. Specifically, the presence of the triazole moiety enhances the compound's efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Research has highlighted that modifications in the thiophene structure can lead to increased activity against Gram-positive and Gram-negative bacteria .

Mechanistic Studies

Targeting Kinases

The compound's structure suggests potential interactions with various kinases involved in cancer progression. For instance, it may act as a molecular glue enhancer for cyclin-dependent kinase 12 (CDK12), facilitating interactions crucial for cell cycle regulation and transcriptional control . Such mechanisms are vital for developing targeted therapies in oncology.

Inhibition of Enzymatic Activity

Thiophene derivatives have been studied for their ability to inhibit specific enzymes that are overexpressed in cancer cells. The mechanism often involves binding to the active site of these enzymes, disrupting their function and leading to reduced tumor growth .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods including:

- Cyclocondensation Reactions : This approach allows for the formation of the triazole ring under mild conditions, which is essential for maintaining the integrity of sensitive functional groups.

- Palladium-Catalyzed Coupling Reactions : These reactions are effective for introducing various substituents on the thiophene ring, enhancing biological activity and selectivity .

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, synthetic strategies, and physicochemical properties.

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamides with aryl/heteroaryl substitutions. Key comparisons include:

- Core Structure: The target compound uses a thiophene-carboxamide scaffold, whereas 3a–3p employ a pyrazole-carboxamide.

- Substituent Effects: Chlorine Position: In 3b and 3e, chlorine at the pyrazole’s position 5 enhances thermal stability (melting points: 171–174°C) compared to non-chlorinated analogs (e.g., 3a, mp: 133–135°C). The target compound’s chlorine at thiophene-5 may similarly improve stability . Aryl Groups: 3c includes a p-tolyl group, increasing hydrophobicity (yield: 62%) compared to phenyl-substituted 3a (yield: 68%). The target compound’s thiophen-3-yl group may offer intermediate hydrophobicity.

- Synthesis : Both classes use EDCI/HOBt-mediated coupling, but the target compound’s triazole-thiophene linkage likely requires click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), absent in ’s procedures .

Thiazolidinone-Indole Carboxamide ()

The compound in contains a thiazolidinone ring and a trifluoromethylphenyl group. Key differences:

- Electron-Withdrawing Groups : The trifluoromethyl group in significantly lowers electron density, whereas the target compound’s thiophene-triazole system retains aromaticity. This may affect binding to hydrophobic targets.

- Hydrogen Bonding: The thiazolidinone’s carbonyl group in facilitates stronger hydrogen bonding than the target’s triazole, which has weaker H-bond acceptor capacity .

Triazole-Coumarin Hybrid ()

Compound 169 in combines a coumarin core with a triazole-methyl group. Comparisons include:

- Fluorophore Potential: Coumarin’s inherent fluorescence is absent in the target compound, limiting its utility in imaging applications.

Triazole-Acrylamide Derivatives ()

Compounds 54 and 55 in feature acrylamide and cyanoacetamide groups linked to triazole. Contrasts include:

- Reactivity : The acrylamide moiety in 54 introduces polymerization risk, absent in the target compound.

- Cyanogroup Effects: The cyano group in 55 enhances electrophilicity, which may increase reactivity toward nucleophiles compared to the target’s chloro-thiophene system .

Physicochemical and Spectroscopic Comparisons

- ¹H-NMR : The target compound’s thiophene protons would resonate near δ 7.0–7.5, distinct from pyrazole protons in 3a–3p (δ 7.4–8.1). The triazole’s methylene group (CH₂) would appear as a singlet near δ 4.5–5.0 .

- Solubility : The thiophene-triazole system may exhibit better aqueous solubility than 3a–3p due to reduced aromaticity and smaller substituents.

常见问题

Advanced Mechanistic Question

- Thiophene substituents : Chlorine at position 5 enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzymes via halogen bonding) .

- Triazole substitution : 1-(Thiophen-3-yl) vs. 1-aryl groups influence π-π stacking and bioavailability, as observed in antimicrobial studies of analogous thiadiazoles .

- Methylene linker : Flexibility of the -CH₂- group between triazole and carboxamide may modulate binding kinetics, as shown in SAR studies of thiazole-carboxamides .

Contradictions in activity data (e.g., antimicrobial vs. antitumor efficacy) should be resolved by comparative assays under standardized conditions .

What analytical techniques are critical for detecting byproducts or degradation products in this compound?

Basic Quality Control Question

- HPLC-DAD/UV : High-resolution chromatography to separate byproducts (e.g., unreacted intermediates or hydrolyzed amides) .

- Mass spectrometry : HRMS identifies degradation products (e.g., oxidation of thiophene to sulfoxide) .

- XRD : Single-crystal X-ray diffraction confirms stereochemical purity and detects polymorphic forms, critical for reproducibility in biological assays .

How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Theoretical Question

- DFT calculations : Predict sites of nucleophilic attack (e.g., electrophilic carbons on thiophene or triazole) using Fukui indices .

- MD simulations : Solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) can be modeled to optimize conditions .

- Docking studies : Evaluate steric hindrance from the thiophen-3-yl group on triazole reactivity, as applied to similar carboxamide-enzyme interactions .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Methodological/Process Chemistry Focus

- Purification : Column chromatography becomes inefficient at larger scales; alternatives include recrystallization (e.g., ethanol-DMF mixtures) .

- Exothermic reactions : Azide-alkyne cycloaddition may require controlled addition rates or flow-chemistry setups to manage heat .

- Byproduct management : Scaling reactions like iodine-mediated cyclization (used in thiadiazole syntheses) demands efficient sulfur removal via filtration or scavengers .

How do pH and solvent polarity influence the compound’s stability in biological assays?

Advanced Biophysical Chemistry Question

- pH-dependent hydrolysis : The amide bond may degrade under acidic/alkaline conditions, requiring buffered solutions (pH 6–8) for in vitro assays .

- Solvent polarity : DMSO enhances solubility but may denature proteins in enzyme inhibition studies; alternative co-solvents (e.g., PEG-400) are recommended .

- Light sensitivity : Thiophene derivatives often require storage in amber vials to prevent photodegradation, as noted in stability studies of oxadiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。